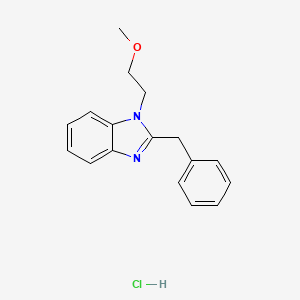

2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride

Description

2-Benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride is a benzodiazole derivative characterized by a benzyl group at position 2 and a 2-methoxyethyl substituent at position 1 of the benzodiazole core. Benzimidazole and benzodiazole derivatives are widely studied for their pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities . The methoxyethyl group in this compound may enhance solubility compared to hydrophobic substituents (e.g., alkyl halides), while the benzyl moiety could contribute to receptor binding affinity.

Properties

IUPAC Name |

2-benzyl-1-(2-methoxyethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O.ClH/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-14-7-3-2-4-8-14;/h2-10H,11-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTLGOYSOFKOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride typically involves the reaction of 2-methoxyethylamine with benzyl chloride in the presence of a base to form the intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyethyl groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride has been studied for its potential pharmacological properties. Its structural similarity to other benzodiazole derivatives suggests that it may exhibit:

- Antimicrobial Activity: Research indicates that benzodiazole derivatives often possess antimicrobial properties. This compound may be effective against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Potential: Some studies suggest that compounds with benzodiazole structures can inhibit cancer cell proliferation. Investigations into its effects on specific cancer cell lines could provide insights into its therapeutic potential.

Cosmetic Formulations

The compound has been explored in cosmetic formulations due to its stability and effectiveness as an active ingredient. Its applications include:

- Skin Care Products: The effectiveness of this compound in enhancing skin hydration and barrier function has been documented. It is often incorporated into moisturizers and anti-aging products.

- Stability Studies: Cosmetic formulations containing this compound have undergone rigorous stability testing to ensure safety and efficacy over time. The findings indicate that it maintains its properties under varying conditions.

Materials Science

In materials science, the compound's unique chemical properties lend themselves to innovative applications:

- Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance material properties such as flexibility and durability. Research into its use as a plasticizer or additive in polymer formulations is ongoing.

- Nanotechnology: There is potential for utilizing this compound in nanomaterials, where its properties can be exploited for drug delivery systems or as a stabilizing agent in nanoparticle formulations.

Case Study 1: Antimicrobial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth against both Gram-positive and Gram-negative strains, suggesting potential for development as an antimicrobial agent .

Case Study 2: Cosmetic Stability Testing

Research conducted on the stability of cosmetic formulations containing this compound revealed that it remained stable under accelerated aging conditions (elevated temperature and humidity). The study concluded that the compound could be reliably used in skin care products without significant degradation over time .

Mechanism of Action

The mechanism of action of 2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The methoxyethyl group in the target compound likely improves aqueous solubility compared to chlorinated (e.g., 2-chlorobenzyl in CAS 431933-87-8) or alkylated analogs (e.g., 5-chloropentyl in CAS 1258650-81-5) due to its ether oxygen and shorter chain .

Biological Activity :

- Chlorinated benzyl groups (e.g., 2-chlorobenzyl) are associated with antimicrobial activity, as seen in other benzodiazole derivatives .

- Propargyl substituents (e.g., CAS 1269151-95-2) enable covalent bonding strategies in targeted drug delivery .

Synthetic Accessibility :

- Derivatives with simple alkyl/aryl groups (e.g., methyl, benzyl) are synthesized via nucleophilic substitution or coupling reactions, as demonstrated in , where piperidine-based benzodiazoles were acrylated with ~50% yield .

- Halogenated analogs require careful handling of reactive intermediates (e.g., benzoyl chlorides), which may reduce yields compared to methoxyethyl-substituted compounds .

Thermal Stability :

- Halogenated compounds (e.g., CAS 1240526-43-5) exhibit higher melting points (~221–223°C) due to stronger intermolecular forces, whereas methoxyethyl-substituted analogs may have lower thermal stability .

Biological Activity

2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride is a compound that belongs to the class of benzodiazoles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure comprises a benzodiazole ring system which is a common feature in many biologically active compounds. The presence of the methoxyethyl group enhances its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

| Compound | Activity | Target Organism |

|---|---|---|

| 2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole | Moderate | Staphylococcus aureus |

| Related Benzodiazole Derivatives | High | Escherichia coli, Candida albicans |

Anticancer Activity

Benzodiazoles have been studied for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.

A notable study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells).

Neuroprotective Effects

Emerging evidence suggests that benzodiazole derivatives may possess neuroprotective properties. They may exert these effects by modulating neurotransmitter systems or reducing oxidative stress. For example, compounds have been shown to protect neuronal cells from apoptosis induced by oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with various receptors (e.g., GABA receptors) can lead to anxiolytic effects.

- Enzyme Inhibition : Inhibition of specific enzymes involved in cellular signaling pathways contributes to its anticancer and antimicrobial activities.

- Antioxidant Properties : The compound may scavenge free radicals, thereby protecting cells from oxidative damage.

Case Studies

Several studies have highlighted the efficacy of benzodiazole derivatives:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against clinical isolates.

- Findings : The compound exhibited significant inhibition against Gram-positive bacteria.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Findings : Induced apoptosis in MCF-7 cells with an IC50 value indicating promising anticancer activity.

-

Neuroprotection Study :

- Objective : To investigate neuroprotective effects in a model of oxidative stress.

- Findings : Reduced neuronal cell death and improved survival rates in treated groups.

Q & A

Q. What is the structural significance of the benzodiazole core and substituents in 2-benzyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole hydrochloride?

The benzodiazole core is a heterocyclic aromatic system with two nitrogen atoms at positions 1 and 3, enabling π-π stacking and hydrogen-bonding interactions with biological targets. The 2-benzyl group enhances lipophilicity and may modulate receptor binding, while the 2-methoxyethyl side chain improves solubility via polar interactions . Substituent positioning (e.g., benzyl at position 1 vs. 2) significantly impacts steric and electronic properties, as seen in structurally related compounds like 1-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine dihydrochloride .

Q. How can researchers optimize synthetic routes for this compound?

Synthesis typically involves:

Cyclization : Condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., chloroacetyl chloride) under acidic conditions to form the benzodiazole ring .

Substitution : Alkylation of the benzodiazole nitrogen with 2-methoxyethyl bromide or tosylate.

Salt Formation : Treatment with HCl to yield the hydrochloride salt, enhancing crystallinity and solubility .

Key challenges include controlling regioselectivity during alkylation and minimizing byproducts via column chromatography or recrystallization .

Q. What are the primary biological targets of benzodiazole derivatives like this compound?

Benzodiazoles often interact with:

- Enzymes : Kinases, phosphodiesterases, and cytochrome P450 isoforms via competitive inhibition .

- Receptors : G-protein-coupled receptors (GPCRs) and neurotransmitter transporters (e.g., serotonin, dopamine) due to structural mimicry of endogenous ligands .

In vitro assays (e.g., radioligand binding, enzyme inhibition) are critical for target validation .

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry (e.g., benzyl vs. methoxyethyl positioning) .

- Mass Spectrometry (HRMS) : Verifies molecular formula and salt stoichiometry .

- X-ray Crystallography : Resolves absolute stereochemistry and packing interactions in crystalline form .

- HPLC-PDA : Assesses purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Q. How can researchers resolve contradictions in reported biological activity data?

Example contradiction: Solubility vs. Activity Trade-off

- High solubility (due to hydrochloride salt) may reduce membrane permeability, conflicting with in vitro potency .

Methodology :

Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion.

Compare free base and salt forms in cellular assays .

Apply multivariate analysis to decouple solubility effects from intrinsic activity .

Q. What strategies are effective for studying enantioselective interactions of chiral analogs?

The methoxyethyl group introduces a chiral center, which can be resolved via:

Q. How can in vivo models validate the compound’s therapeutic potential?

- Neurological Disorders : Rodent models (e.g., forced swim test for antidepressants) to assess CNS penetration .

- Cancer : Xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with tumor growth inhibition .

Key endpoints: Bioavailability (%F), half-life (t₁/₂), and tissue distribution (e.g., brain-to-plasma ratio) .

Q. What computational tools are recommended for target prediction and docking studies?

- SwissTargetPrediction : Predicts targets based on chemical similarity .

- AutoDock Vina : Docking into homology models of GPCRs or kinases .

- Molecular Dynamics (MD) : Simulates binding stability (e.g., RMSD <2 Å over 100 ns) .

Methodological Guidelines

- Contradictory Data : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Salt vs. Free Base : Characterize both forms using differential scanning calorimetry (DSC) to assess stability .

- In Silico Screening : Combine QSAR models with high-throughput virtual screening to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.